N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked to a 4-chlorophenyl group via a methylene-acetamide bridge. The spirocyclic dioxolane ring system introduces conformational rigidity, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c18-14-6-4-13(5-7-14)10-16(20)19-11-15-12-21-17(22-15)8-2-1-3-9-17/h4-7,15H,1-3,8-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSEQMFYMGWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Structure and Synthesis
The compound features a spirocyclic structure that is believed to enhance its biological activity. The synthesis typically involves multiple steps starting from the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane. The general synthetic route includes:
- Formation of the Spirocyclic Intermediate : This can be achieved through reactions involving cyclohexanone and ethylene glycol under acidic conditions.
- Substitution Reactions : The introduction of the 2-(4-chlorophenyl)acetamide moiety is performed through nucleophilic substitution reactions.
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for specific interactions with biological targets, potentially influencing receptor binding or enzyme inhibition pathways.
In Vitro Studies
Recent studies have evaluated the compound's biological activity against various cancer cell lines and other physiological targets:
- Antitumor Activity : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The IC50 values for these cell lines were reported at concentrations ranging from 10 to 50 µM, indicating potent activity compared to control compounds like doxorubicin.
- Enzyme Inhibition : The compound was also assessed for its ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumorigenesis and metastasis. Preliminary results suggest that it may selectively inhibit these isoforms with IC50 values in the range of 50-100 nM, showing promise as a therapeutic agent in cancer treatment.
Case Studies
-
Case Study on Antitumor Efficacy :
- A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a reduction in cell viability by approximately 70% after 48 hours of exposure.
- Mechanistic studies indicated that this reduction was associated with apoptosis induction, as evidenced by increased levels of cleaved caspase-3.
-
Inhibition of Carbonic Anhydrase :
- Another investigation focused on the compound's inhibitory effects on CA IX and XII. Results indicated that it effectively reduced enzyme activity by up to 80% at optimal concentrations.
- These findings suggest a potential role in mitigating tumor-associated acidosis.
Comparative Analysis
To better understand the activity of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure Type | IC50 (Cancer Cell Lines) | CA IX Inhibition IC50 |
|---|---|---|---|
| This compound | Spirocyclic | 10-50 µM | 50-100 nM |
| Acetazolamide | Sulfonamide | Not applicable | 20 nM |
| Doxorubicin | Anthracycline | 0.5 µM | Not applicable |
Scientific Research Applications
Analgesic Activity
Research has indicated that compounds similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide exhibit significant analgesic properties. A study on hybrid benzamide derivatives demonstrated that certain structural modifications can enhance analgesic effects, suggesting that derivatives of this compound may also possess similar therapeutic benefits .
Anticonvulsant Activity
The compound's structural analogs have been evaluated for anticonvulsant activity in animal models. For instance, a study found that certain derivatives showed promise in reducing seizure activity in models of epilepsy, indicating that this compound could be explored for similar applications . The mechanism of action involves modulation of neuronal voltage-sensitive sodium channels, which is critical in controlling seizure activity.
Antimicrobial Properties
Research into related compounds has revealed antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens. This is particularly relevant given the increasing concern over antibiotic resistance and the need for new antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The structure-activity relationship studies indicate that modifications to the dioxaspiro framework can significantly influence the pharmacological profile of the resulting compounds.
Case Study 1: Analgesic Derivatives
A study focused on 1,4-dihydropyridine hybrid benzamide derivatives found that specific modifications led to enhanced analgesic effects compared to traditional NSAIDs like diclofenac. The study highlighted that compounds with a similar structural backbone to this compound could potentially offer improved pain relief with fewer side effects .
Case Study 2: Anticonvulsant Screening
In another study evaluating anticonvulsant activity, several derivatives were tested against standard models such as maximal electroshock and pentylenetetrazole-induced seizures. The results indicated that modifications to the amide group could lead to significant anticonvulsant effects, supporting further investigation into this compound for epilepsy treatment .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its spirocyclic core. Below is a comparative analysis with key analogs:
Table 1: Structural Features of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide and Analogs
Key Observations:
- Spiro Systems: The 1,4-dioxaspiro[4.5]decane core distinguishes the main compound from non-spiro analogs like benzothiazole derivatives. Diazaspiro analogs (e.g., ) introduce nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : The 4-chlorophenyl group is common across analogs, suggesting its role in enhancing lipophilicity or target binding. Fluorine substituents (e.g., ) may improve metabolic stability.
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Data for Selected Compounds
Key Findings:
- The spiro dioxolane ring in the main compound may reduce planarity compared to non-spiro analogs, impacting packing efficiency and solubility .
Pharmacological Potential and Comparative Activity
While direct activity data for the main compound are unavailable, insights can be drawn from analogs:
- Benzothiazole Derivatives : Patent EP3348550A1 highlights benzothiazole acetamides as candidates for therapeutic development, possibly targeting enzymes or receptors .
- Spirocyclic Analogs : The diazaspiro compound and related structures suggest spiro systems enhance metabolic stability and binding specificity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide?
- Methodology : Multi-step synthesis involving carbodiimide coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via solvent extraction and crystallization. This approach is adapted from analogous acetamide syntheses using 4-aminoantipyrine derivatives and arylacetic acids .
- Experimental Design : Use fractional factorial design to optimize reaction parameters (temperature, stoichiometry, solvent polarity) and minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization Techniques :
- X-ray crystallography for unambiguous confirmation of the spirocyclic and acetamide moieties (see analogous structures in ).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. Compare chemical shifts with NIST data for related acetamides .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
Q. What are the critical parameters for crystallization to obtain high-quality single crystals?
- Method : Slow evaporation of methylene chloride or chloroform solutions at 273–278 K. Include seeding techniques and controlled humidity to avoid polymorphic variations, as demonstrated in spirocyclic acetamide crystallization studies .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Approach : Use quantum mechanical calculations (DFT/B3LYP) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) and predict reactive sites. Pair with molecular docking to assess binding affinities to target proteins. ICReDD’s reaction path search methods can prioritize synthetic routes .
- Validation : Compare computational predictions with experimental results (e.g., IC₅₀ values, crystallographic ligand-protein interactions).
Q. How should researchers resolve contradictions in conformational data from crystallography vs. solution-state studies?
- Case Study : In analogous dichlorophenylacetamides, X-ray structures revealed three distinct conformers in the asymmetric unit due to steric and hydrogen-bonding variations .
- Resolution Strategy :
- Perform variable-temperature NMR to assess dynamic behavior in solution.
- Use molecular dynamics (MD) simulations to model conformational flexibility and correlate with crystallographic data.
Q. What strategies optimize reaction yields in sterically hindered spirocyclic systems?
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate interactions between solvent polarity, catalyst loading, and reaction time. For example, optimize Suzuki-Miyaura couplings on spiro scaffolds by screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
Q. How can researchers mitigate challenges in spectral overlap during characterization?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
